![molecular formula C16H12ClN3O2 B2459284 N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide CAS No. 842138-57-2](/img/structure/B2459284.png)

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

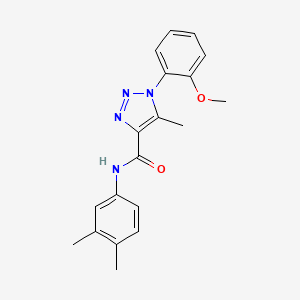

“N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide” is a chemical compound . It is related to the quinoxaline family, which has been studied for its potential antiviral and antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds involves aromatic nucleophilic substitution . For instance, a mixture of N-(4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)benzamide, 4-Aminoacetophenone, and Et3N in toluene has been used .Aplicaciones Científicas De Investigación

Antimicrobial and Antiprotozoal Applications

Quinoxaline derivatives, including compounds structurally related to N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide, have demonstrated significant antimicrobial and antiprotozoal activities. For instance, N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, with one of the lead compounds exhibiting notable efficacy in a short-term in vivo model against T. cruzi (Patel et al., 2017).

Structural and Chemical Properties

Research into the structural orientations and properties of amide derivatives, including quinoxaline-based compounds, has provided insights into their molecular configurations and interactions. Studies have explored the spatial orientations of these compounds in relation to anion coordination and their implications for chemical and pharmaceutical applications (Kalita & Baruah, 2010), (Karmakar et al., 2009).

Antimalarial Activities

Quinoxaline derivatives have also been identified for their potential antimalarial activities. A series of compounds, including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols, demonstrated increasing antimalarial potency against Plasmodium berghei in mice, with promising pharmacokinetic properties for extended protection against infection (Werbel et al., 1986).

Fluorescent Properties and Coordination Chemistry

The synthesis and characterization of lanthanide complexes with aryl amide ligands derived from quinoxaline have been studied for their fluorescence properties and potential applications in materials science. These studies have shown how different structural modifications can influence the fluorescent intensities and quantum yields of these complexes (Wu et al., 2008).

Novel Syntheses and Characterizations

Research efforts have been dedicated to synthesizing novel quinoxaline derivatives and exploring their diverse biological and chemical properties. For example, the development of new synthesis pathways for N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and their evaluation for cancer cell viability offer promising directions for drug discovery and development (El Rayes et al., 2022).

Propiedades

IUPAC Name |

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-9(21)18-12-7-6-10(17)8-11(12)15-16(22)20-14-5-3-2-4-13(14)19-15/h2-8H,1H3,(H,18,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELFYOCLKRUPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)

![N-(4-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2459213.png)

![3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2459215.png)

![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)

![Methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate](/img/structure/B2459218.png)

![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2459220.png)

![N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)